![molecular formula C10H10Cl3NO2 B096123 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione CAS No. 15482-83-4](/img/structure/B96123.png)
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer. CCNU belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
Wirkmechanismus
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is a DNA alkylating agent, which means that it forms covalent bonds with DNA molecules, leading to DNA damage and cell death. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione primarily targets rapidly dividing cells, such as cancer cells, by interfering with their DNA replication and transcription processes. The mechanism of action of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione involves the formation of highly reactive intermediates, which can react with DNA bases and cause cross-linking between DNA strands.
Biochemische Und Physiologische Effekte
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can cause various biochemical and physiological effects, including bone marrow suppression, gastrointestinal toxicity, and pulmonary toxicity. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can also cause neurotoxicity, which can lead to cognitive impairment, seizures, and peripheral neuropathy.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and target cancer cells in the brain. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is also relatively stable and can be stored for long periods of time. However, 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several limitations, including its toxicity and potential for side effects. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione also has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione. One potential direction is the development of new formulations of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione that can improve its efficacy and reduce its toxicity. Another direction is the investigation of the molecular mechanisms underlying 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione resistance in cancer cells. Additionally, the combination of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione with other chemotherapeutic agents or immunotherapies may enhance its efficacy and reduce its toxicity. Overall, the research on 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has the potential to lead to new treatments for cancer and improve patient outcomes.
Synthesemethoden
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can be synthesized by the reaction of 1,2,4,5-tetrazine with 2-chloroethanol, followed by the reaction of the resulting product with 5-chloro-1,2,4-cyclohexadiene-1,4-dione. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
CAS-Nummer |
15482-83-4 |
|---|---|
Produktname |
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C10H10Cl3NO2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl3NO2/c11-1-3-14(4-2-12)8-6-9(15)7(13)5-10(8)16/h5-6H,1-4H2 |
InChI-Schlüssel |
MSHUKKIAVAFRSS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
Kanonische SMILES |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
Andere CAS-Nummern |
15482-83-4 |
Synonyme |
2-[Bis(2-chloroethyl)amino]-5-chloro-p-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



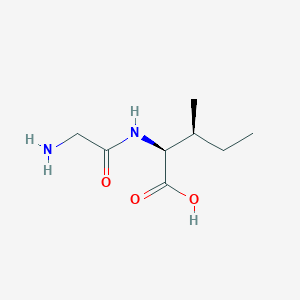
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
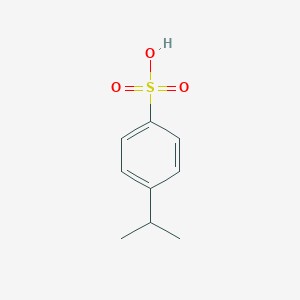
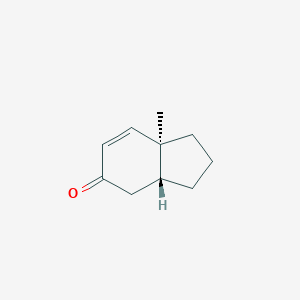
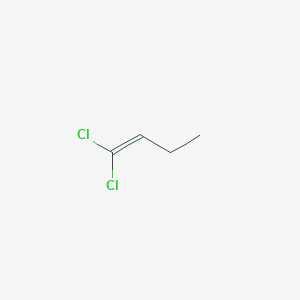
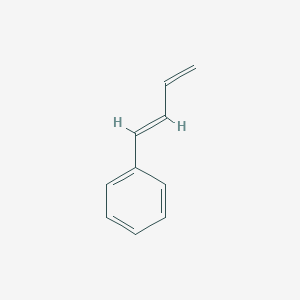
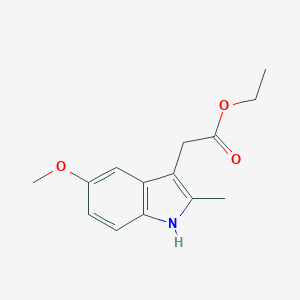
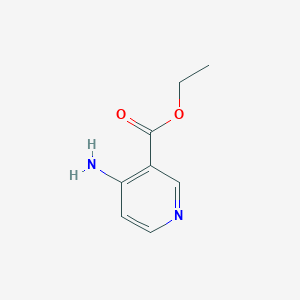

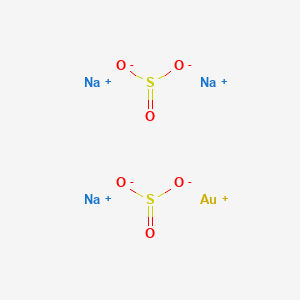
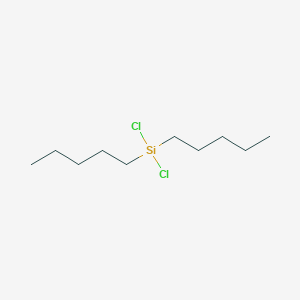
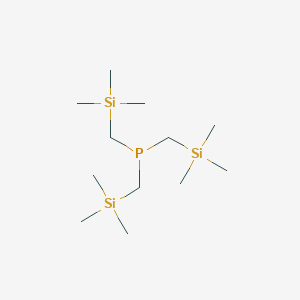
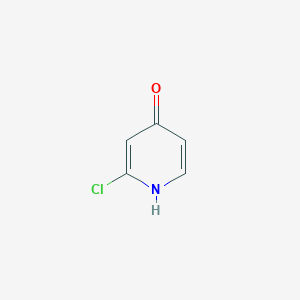
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)